1-Ethyl-6-methoxy-1H-indol-5-yl acetate
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Overview
Description
1-Ethyl-6-methoxy-1H-indol-5-yl acetate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 6-methoxy-1-ethylindole with acetic anhydride in the presence of a catalyst like methanesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis, optimized for high yield and purity. The process involves continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-1H-indol-5-yl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
1-Ethyl-6-methoxy-1H-indol-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-Ethyl-6-methoxy-1H-indole-3-acetic acid: Another indole derivative with similar biological activities.
5-Methoxy-1H-indole-3-yl acetate: Shares structural similarities and exhibits comparable pharmacological properties
Uniqueness: 1-Ethyl-6-methoxy-1H-indol-5-yl acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups at specific positions on the indole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(1-ethyl-6-methoxyindol-5-yl) acetate |
InChI |
InChI=1S/C13H15NO3/c1-4-14-6-5-10-7-13(17-9(2)15)12(16-3)8-11(10)14/h5-8H,4H2,1-3H3 |
InChI Key |
ZXFZTZIJVHDGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=C(C=C21)OC)OC(=O)C |
Origin of Product |
United States |
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